N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide
Description
The compound N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide features a 2,3-dihydro-1,4-benzodioxin core, a piperidin-4-ylmethyl group substituted with 2-fluorobenzoyl, and an ethanediamide (oxalamide) linker.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O5/c24-18-4-2-1-3-17(18)23(30)27-9-7-15(8-10-27)14-25-21(28)22(29)26-16-5-6-19-20(13-16)32-12-11-31-19/h1-6,13,15H,7-12,14H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOZYPKQNJXEBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, including the formation of the benzodioxin ring, the introduction of the fluorobenzoyl group, and the coupling with the piperidine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is employed in biochemical assays to investigate its interactions with biological macromolecules.
Medicine: The compound is explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Variations
The table below highlights key structural and functional differences between the target compound and analogs from the evidence:
Bioactivity and Efficacy
Antimicrobial and Biofilm Inhibition
- N-Alkyl/Aralkyl Sulfonamides (e.g., 5e, 5f) : Demonstrated moderate biofilm inhibition against E. coli and B. subtilis, with mild cytotoxicity .
The 2-fluorobenzoyl group could increase lipophilicity, influencing membrane penetration in microbial targets.
Antihepatotoxic Activity
- Flavone Derivatives (e.g., 4f, 4g) : Reduced serum SGOT, SGPT, and ALKP levels in rats, comparable to silymarin. Activity correlated with hydroxy methyl substitution on the dioxane ring .
Implications for Target Compound: While the target lacks a flavonoid moiety, its benzodioxin core may contribute to antioxidant properties, a known mechanism in hepatoprotection.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Activity
| Compound Type | Critical Substituents | Observed Effect |
|---|---|---|
| Sulfonamides (5e/5f) | Aralkyl groups (e.g., benzyl) | Enhanced biofilm inhibition |
| Acetamides (7l) | 3,5-Dimethylphenyl | Improved antimicrobial selectivity |
| Flavones (4f/4g) | 2-Hydroxy methyl on dioxane | Increased antihepatotoxic potency |
Biological Activity
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic uses based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various amines and acylating agents. The following general procedure outlines the synthesis pathway:
-
Starting Materials :
- 2,3-dihydrobenzo[1,4]dioxin-6-amine
- 2-fluorobenzoyl piperidine derivative
-
Reaction Conditions :
- The reaction is usually conducted in a solvent like DMF (dimethylformamide) under controlled temperatures.
- The use of bases such as lithium hydride or sodium carbonate is common to facilitate the reaction.
-
Purification :
- The product is purified using techniques such as recrystallization or column chromatography.
The biological activity of this compound has been investigated in several studies focusing on its interaction with various biological targets:
- Enzyme Inhibition : Studies have shown that derivatives of 2,3-dihydrobenzo[1,4]dioxin exhibit inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and type 2 diabetes mellitus (T2DM) .
- Receptor Binding : The compound has been identified as a potential antagonist for alpha(2)-adrenoceptors. This activity suggests its role in modulating neurotransmitter release and could be beneficial in neurodegenerative diseases .
Therapeutic Potential
The therapeutic implications of this compound are significant:
- Neurodegenerative Diseases : Its ability to interact with alpha(2)-adrenoceptors positions it as a candidate for treating conditions such as Alzheimer's and Parkinson's diseases by potentially improving noradrenergic signaling .
- Diabetes Management : The inhibition of α-glucosidase indicates potential use in managing blood glucose levels in diabetic patients .
Case Studies
Several studies have highlighted the efficacy of related compounds:
- A study demonstrated that a similar compound exhibited significant α-adrenoceptor antagonistic activity with good selectivity against other receptor types. This specificity is crucial for minimizing side effects in therapeutic applications .
- Another investigation focused on the synthesis and biological evaluation of sulfonamide derivatives similar to this compound showed promising results against specific enzyme targets linked to metabolic disorders .
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical parameters for obtaining high-purity N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide?
- Methodological Answer : The synthesis involves condensation between the benzodioxin amine and fluorobenzoyl-piperidinyl intermediates. Key parameters include temperature control (40–60°C), solvent selection (DMF or dichloromethane), and anhydrous conditions to prevent side reactions. Chromatography (silica gel, ethyl acetate/hexane gradients) is critical for purifying intermediates and final products. Reaction progress should be monitored via TLC and validated by NMR .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and assessing purity?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (in DMSO-d₆) for functional group verification, high-resolution mass spectrometry (HRMS) for molecular ion confirmation, and HPLC-UV (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%). FT-IR analysis (1650–1700 cm⁻¹ carbonyl stretches) provides additional structural validation .
Q. What preliminary biological screening approaches are appropriate for this compound?
- Methodological Answer : Begin with target-based assays against structurally related receptors (e.g., serotonin 5-HT₂A or dopamine D₂) using radioligand displacement studies (Kd determination). Parallel cell viability assays (MTT protocol) in 3–5 relevant cell lines (1–100 μM concentrations) establish preliminary toxicity profiles .
Advanced Research Questions
Q. How should researchers optimize reaction yields when encountering low conversion rates in the final amidation step?
- Methodological Answer : Implement a Design of Experiments (DoE) approach to test variables:
- Coupling agents (HATU vs. EDCI/HOBt)
- Bases (DIPEA vs. NEt₃)
- Solvents (NMP vs. DMF)
- Reaction times (12–48 hours)
Monitor via in-situ IR spectroscopy and TLC. Recent studies achieved 15% yield improvement using HATU/DIPEA in NMP at 50°C .
Q. What strategies resolve contradictions between in vitro bioactivity and computational docking predictions?
- Methodological Answer :
Validate docking results with molecular dynamics simulations (>100 ns) to assess binding mode stability.
Test metabolite formation via LC-MS (Phase I/II metabolism screening).
Confirm target engagement using cellular thermal shift assays (CETSA).
Re-evaluate membrane permeability via PAMPA assays to rule out false negatives .
Q. Which computational methods best predict the compound’s metabolic stability and potential toxicity?
- Methodological Answer : Combine:
- DFT calculations (B3LYP/6-31G*) to identify reactive sites (e.g., fluorobenzoyl hydrolysis).
- In silico ADMET predictors (SwissADME, ProTox-II) for toxicity screening.
- Experimental validation via human liver microsomal stability studies (NADPH regeneration system) with LC-MS quantification of parent compound degradation .
Q. How to design structure-activity relationship (SAR) studies focusing on the fluorobenzoyl moiety?
- Methodological Answer : Synthesize analogs with:
- Halogen substitutions (Cl, Br at ortho/meta positions).
- Electron-withdrawing groups (CF₃, NO₂).
- Bioisosteric replacements (thiophene or pyridine rings).
Test in parallel functional assays (cAMP accumulation, β-arrestin recruitment) to map pharmacophore requirements .
Q. What experimental controls are essential when investigating its enzyme inhibition mechanisms?
- Methodological Answer : Include:
Time-dependent activity assays (0–60 minutes) to distinguish reversible vs. irreversible inhibition.
Substrate competition studies (Km/Vmax shifts).
Pre-incubation with glutathione (10 mM) to test redox-mediated effects.
Isothermal titration calorimetry (ITC) to differentiate allosteric vs. orthosteric binding .
Methodological Notes
- Data Contradiction Analysis : When conflicting bioactivity data arise, cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) and assess batch-to-batch purity via HPLC-MS .
- Theoretical Framework Integration : Link mechanistic studies to established receptor signaling pathways (e.g., GPCR β-arrestin recruitment) or enzymatic transition-state stabilization models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
